N-methyl-1-(2-phenylethyl)-N-(3-pyrazol-1-ylpropyl)piperidin-3-amine
Description
N-methyl-1-(2-phenylethyl)-N-(3-pyrazol-1-ylpropyl)piperidin-3-amine is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Properties
IUPAC Name |
N-methyl-1-(2-phenylethyl)-N-(3-pyrazol-1-ylpropyl)piperidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4/c1-22(13-7-16-24-15-6-12-21-24)20-10-5-14-23(18-20)17-11-19-8-3-2-4-9-19/h2-4,6,8-9,12,15,20H,5,7,10-11,13-14,16-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOQZDLVSMJRCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1C=CC=N1)C2CCCN(C2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(2-phenylethyl)-N-(3-pyrazol-1-ylpropyl)piperidin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via alkylation reactions.
Attachment of the Pyrazolylpropyl Group: The pyrazolylpropyl group is attached through nucleophilic substitution reactions.
Methylation: The final step involves methylation of the nitrogen atom.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(2-phenylethyl)-N-(3-pyrazol-1-ylpropyl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, particularly its effects on neurotransmitter receptors.
Medicine: Potential therapeutic applications, including as an analgesic or anesthetic.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-methyl-1-(2-phenylethyl)-N-(3-pyrazol-1-ylpropyl)piperidin-3-amine likely involves interaction with specific molecular targets in the body, such as neurotransmitter receptors. The compound may modulate the activity of these receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-(2-phenylethyl)piperidin-3-amine: Lacks the pyrazolylpropyl group.
N-methyl-1-(2-phenylethyl)-N-(3-pyrazol-1-ylpropyl)piperidine: Similar structure but different functional groups.
Uniqueness
N-methyl-1-(2-phenylethyl)-N-(3-pyrazol-1-ylpropyl)piperidin-3-amine is unique due to the presence of both the phenylethyl and pyrazolylpropyl groups, which may confer distinct pharmacological properties compared to other piperidine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
